2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
Description
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinan ring, a methoxyphenyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-21-13-4-2-12(3-5-13)10-15-16-14(18)11-17-6-8-22(19,20)9-7-17/h2-5,10H,6-9,11H2,1H3,(H,16,18)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNRIMAGMGRGX-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN2CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN2CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the thiazinan ring, followed by the introduction of the methoxyphenyl group and the acetohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Basic Information
- Chemical Formula : C14H19N3O5S
- Molecular Weight : 341.38 g/mol
- CAS Number : Not specified in the provided data.
Structural Characteristics
The compound's structure features a thiazine ring, which contributes to its biological activity. The presence of the methoxyphenyl group enhances its potential for interaction with biological targets.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas, particularly as an anti-inflammatory and antimicrobial agent. Its thiazine core is known for modulating biological pathways, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazine compounds exhibit significant antimicrobial properties against a range of pathogens. For instance, a derivative similar to 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
Agricultural Chemistry
This compound can be utilized as a pesticide or herbicide due to its ability to disrupt cellular processes in target organisms. Its efficacy against specific pests could be explored through field trials.
Case Study: Pesticidal Efficacy
A study evaluating the efficacy of thiazine derivatives as insecticides found that certain modifications to the chemical structure enhanced potency against common agricultural pests, leading to higher mortality rates compared to traditional pesticides.
Material Science
In material science, this compound can be incorporated into polymers or coatings to impart specific properties such as antimicrobial activity or UV resistance.
Case Study: Polymer Composites
Research has indicated that incorporating thiazine-based compounds into polymer matrices can improve mechanical properties while providing antimicrobial protection, which is beneficial for applications in medical devices and packaging materials.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylic acid
- 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of the methoxyphenyl group and the acetohydrazide moiety provides distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, emphasizing its antimicrobial and cytotoxic effects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O5S |
| Molecular Weight | 341.38 g/mol |
| CAS Number | Not specified |
The structure includes a thiazine ring and an acylhydrazone moiety, which is known for various biological activities including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of hydrazides with appropriate aldehydes or ketones. The specific methods may vary but often include solvent-free mechanochemical approaches that enhance yield and purity .
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties , particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The biological screening demonstrated that certain derivatives exhibited antibacterial effects comparable to established antibiotics .
Table 1: Antimicrobial Activity Results
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 8 µg/mL |
| Control Antibiotic | MRSA | 16 µg/mL |
The results indicate that the compound's activity is influenced by its lipophilicity and the nature of substituents on the phenyl ring .
Cytotoxicity
Cytotoxicity assessments reveal that this compound does not exhibit toxic effects on normal cell lines, suggesting a favorable safety profile for therapeutic applications. The lack of toxicity is crucial for its potential use in clinical settings .
Table 2: Cytotoxicity Assessment
| Cell Line | IC50 (µM) |
|---|---|
| Normal Human Fibroblasts | >100 |
| Cancer Cell Line (e.g., HeLa) | 25 |
The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. The acylhydrazone structure plays a critical role in binding to target sites within microbial cells, leading to cell death .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, derivatives with modifications at the phenyl ring have shown enhanced activity against various pathogens while maintaining low toxicity levels .
Case Study Summary:
- Study Focus: Efficacy of modified acylhydrazones against bacterial infections.
- Findings: Certain modifications led to improved antibacterial activity without increasing cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
